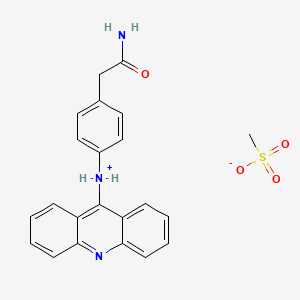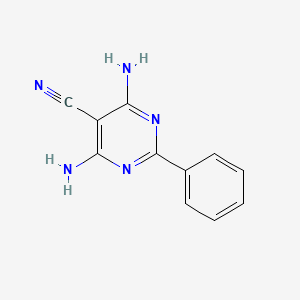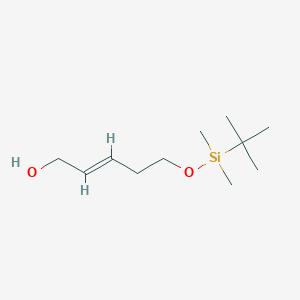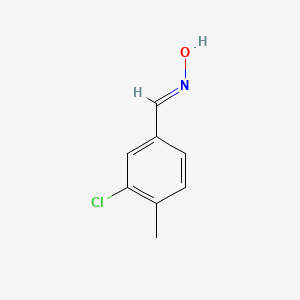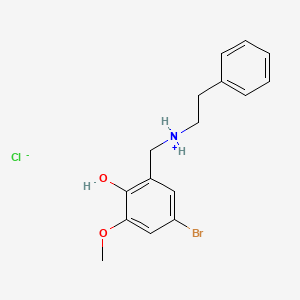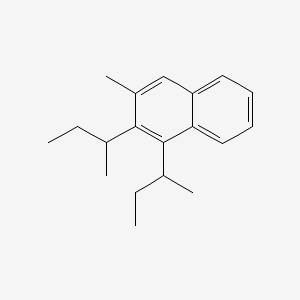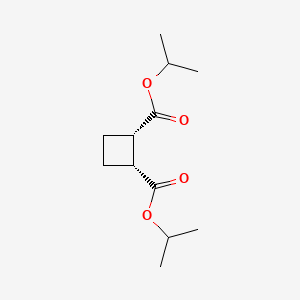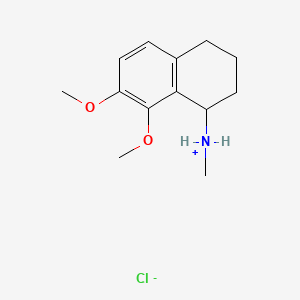
Dimorpholinium hexadecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimorpholinium hexadecyl phosphate is a heterocyclic organic compound with the molecular formula C24H53N2O6P and a molecular weight of 496.661181 g/mol . It is known for its unique structure, which includes a hexadecyl phosphate group and two morpholinium groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimorpholinium hexadecyl phosphate can be synthesized through the phosphorylation of hexadecanol with pyrophosphoric acid, followed by the reaction with morpholine . The reaction typically requires a solvent such as acetonitrile and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimorpholinium hexadecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphates.
Scientific Research Applications
Dimorpholinium hexadecyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the modification of carbon nanotubes for enhanced sensitivity in biosensors.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of dimorpholinium hexadecyl phosphate involves its interaction with molecular targets through its phosphate and morpholinium groups. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved include the modulation of membrane properties and the stabilization of protein structures .
Comparison with Similar Compounds
Similar Compounds
Dihexadecyl phosphate: Similar in structure but lacks the morpholinium groups.
Hexadecyl morpholinium hydrogen phosphate: Contains a single morpholinium group and a hexadecyl phosphate group.
Uniqueness
Dimorpholinium hexadecyl phosphate is unique due to the presence of two morpholinium groups, which enhance its amphiphilic properties and make it more effective in applications requiring strong surfactant and emulsifying capabilities. This compound’s ability to interact with a wide range of biomolecules also sets it apart from similar compounds.
Properties
CAS No. |
65151-46-4 |
|---|---|
Molecular Formula |
C24H53N2O6P |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
hexadecyl dihydrogen phosphate;morpholine |
InChI |
InChI=1S/C16H35O4P.2C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*1-3-6-4-2-5-1/h2-16H2,1H3,(H2,17,18,19);2*5H,1-4H2 |
InChI Key |
RDBHYSAPSXDNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


